
1,2-二甲基-5-氧代脯氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-Substituted 4-Amino-5-oxoprolines has been achieved by nucleophilic substitution of bromine in dimethyl (2 S ,4 RS )-4-bromo- N -phthaloylglutamate followed by isolation of the predominant (2 S ,4 S )-diastereomer and removal of protecting groups .Molecular Structure Analysis
Structural bioinformatics analysis of four putative PxpA structures revealed that PxpA adopts a non-canonical TIM barrel fold with well-characterized TIM barrel enzyme features .Chemical Reactions Analysis
The 5-oxoprolinase is one of the six key enzymes in the γ-glutamyl cycle that is involved in the biosynthetic pathway of glutathione (GSH, an antioxidative tripeptide counteracting the oxidative stress) .Physical And Chemical Properties Analysis
The molecular formula of 1,2-Dimethyl-5-oxoproline is C7H11NO3 . It has a molecular weight of 157.167 Da .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2-Dimethyl-5-oxoproline, focusing on six unique fields:
Cardiovascular Research
1,2-Dimethyl-5-oxoproline has been studied for its role in cardiovascular health, particularly in relation to heart failure (HF). Research indicates that the accumulation of 5-oxoproline in myocardial tissue can exacerbate oxidative stress and cardiac dysfunction. Modulating the levels of 5-oxoproline through genetic or pharmacological means has shown potential in improving cardiac function and reducing oxidative damage in heart failure patients .
Plant Biotechnology
In plant biotechnology, 1,2-Dimethyl-5-oxoproline is significant due to its involvement in the glutathione recycling pathway. CRISPR/Cas9-mediated mutations in the 5-oxoprolinase gene (OXP1) have been used to confer resistance to sulfonamide herbicides in plants like Arabidopsis. This approach not only provides herbicide resistance but also enhances tolerance to heavy metals, making it a valuable tool for developing resilient crop varieties .
Metabolic Engineering
1,2-Dimethyl-5-oxoproline plays a crucial role in metabolic pathways, particularly in the γ-glutamyl cycle. Its involvement in the decyclization of phosphorylated 5-oxoproline to γ-glutamyl phosphate is essential for maintaining cellular redox balance and amino acid metabolism. Understanding its structure-function relationships can aid in designing metabolic interventions for various diseases .
作用机制
Target of Action
The primary target of 1,2-Dimethyl-5-oxoproline is the enzyme 5-oxoprolinase . This enzyme is a part of the γ-glutamyl cycle and plays a crucial role in the metabolism of glutathione . In particular, 5-oxoprolinase catalyzes the conversion of 5-oxoproline to glutamate .
Mode of Action
1,2-Dimethyl-5-oxoproline interacts with its target, 5-oxoprolinase, by serving as a substrate for the enzyme . The enzyme catalyzes the decyclization of 5-oxoproline (including its derivatives like 1,2-Dimethyl-5-oxoproline) to form glutamate . This reaction is ATP-dependent, meaning it requires energy derived from the hydrolysis of ATP .
Biochemical Pathways
The action of 1,2-Dimethyl-5-oxoproline affects the γ-glutamyl cycle, a series of reactions involved in the metabolism of glutathione . Glutathione is an important antioxidant in cells that prevents damage to cellular components caused by reactive oxygen species. By serving as a substrate for 5-oxoprolinase, 1,2-Dimethyl-5-oxoproline contributes to the production of glutamate, a key component of glutathione .
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of 1,2-Dimethyl-5-oxoproline’s action are primarily related to its role in the γ-glutamyl cycle. By serving as a substrate for 5-oxoprolinase, it contributes to the production of glutamate . This can potentially influence the levels of glutathione, an important antioxidant, in the cells .
Action Environment
The action, efficacy, and stability of 1,2-Dimethyl-5-oxoproline can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the compound’s interaction with its target, 5-oxoprolinase . Additionally, factors such as temperature and the presence of other molecules can also impact the compound’s stability and action .
属性
IUPAC Name |
1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11)4-3-5(9)8(7)2/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWRHWPWBJGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-5-oxoproline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)


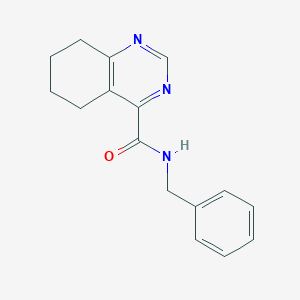
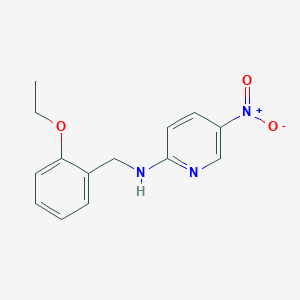
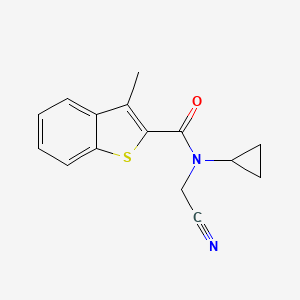

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)

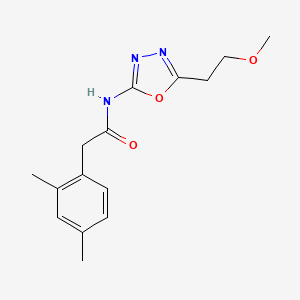
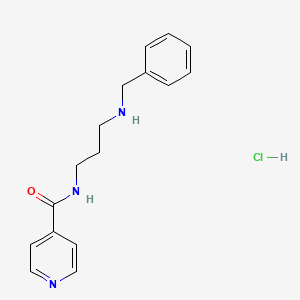
![2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2681792.png)